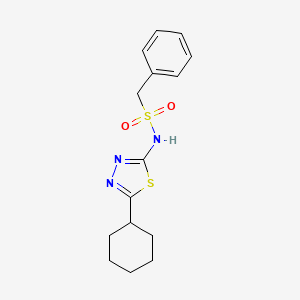![molecular formula C11H13N5S B5848602 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)
3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential medical applications. This compound is a triazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine varies depending on its application. For example, in antimicrobial and antifungal applications, this compound has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In antitumor applications, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In Alzheimer's and Parkinson's disease applications, this compound has been found to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound also vary depending on its application. In antimicrobial and antifungal applications, this compound has been found to have low toxicity and to be effective against a wide range of bacteria and fungi. In antitumor applications, this compound has been found to have low toxicity and to be effective against a variety of cancer cell lines. In Alzheimer's and Parkinson's disease applications, this compound has been found to reduce the formation of beta-amyloid and alpha-synuclein aggregates, respectively.
実験室実験の利点と制限
One advantage of using 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have higher toxicity. Additionally, this compound has been found to be effective against a variety of microorganisms and cancer cell lines, making it a versatile compound for different applications. However, one limitation of using this compound in lab experiments is its cost. The synthesis of this compound can be expensive, which may limit its use in some research applications.
将来の方向性
Future research on 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine could focus on its potential use in the treatment of other diseases, such as viral infections and autoimmune diseases. Additionally, research could focus on developing more cost-effective synthesis methods for this compound. Further studies could also investigate the mechanism of action of this compound in more detail, as well as its potential interactions with other drugs. Overall, the potential medical applications of this compound make it an interesting compound for further scientific research.
合成法
The synthesis of 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine can be achieved using various methods. One of the most common methods involves the reaction of 2-mercapto-5-(2-pyridyl)-1,3,4-thiadiazole with 2-methylpropenylamine in the presence of a catalyst. Another method involves the reaction of 2-mercapto-5-(2-pyridyl)-1,3,4-thiadiazole with 2-methylpropenylamine hydrochloride in the presence of a base. The yield of the product varies depending on the method used and the reaction conditions.
科学的研究の応用
3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential medical applications. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
3-(2-methylprop-2-enylsulfanyl)-5-pyridin-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-8(2)7-17-11-15-14-10(16(11)12)9-5-3-4-6-13-9/h3-6H,1,7,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEACYOWHIHEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
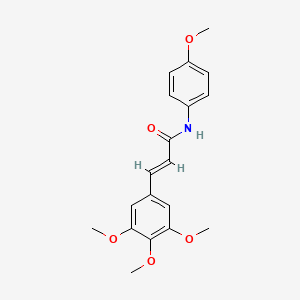
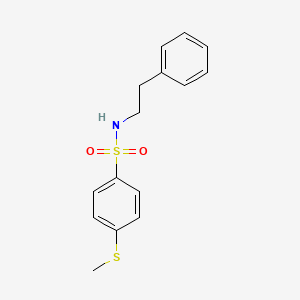
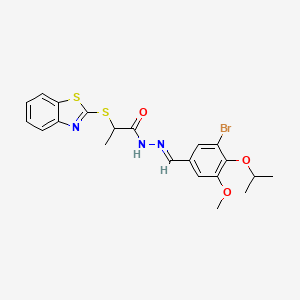

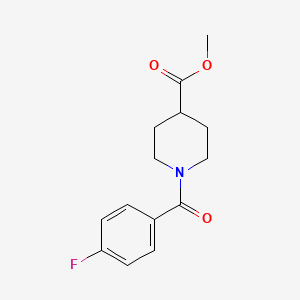
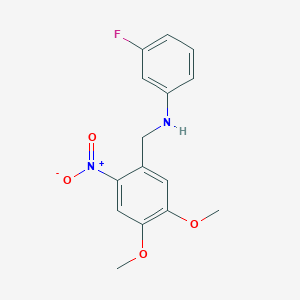
![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)
